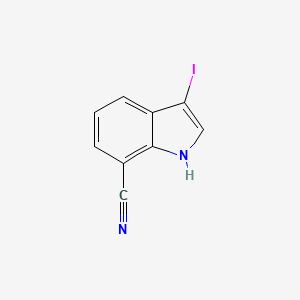
3-iodo-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 3-iodo-1H-indole-7-carbonitrile typically involves a Friedel–Crafts acylation-oxime synthesis-decarboxylation/dehydration sequence starting from commercially available 7-iodoindole . The reaction conditions include the use of oxalyl dichloride in anhydrous diethyl ether under exclusion of moisture . This method ensures the structural integrity and purity of the compound, which is confirmed through elemental analysis and spectroscopic methods such as IR, NMR, and EI-MS .
Análisis De Reacciones Químicas
3-Iodo-1H-indole-7-carbonitrile undergoes various chemical reactions, including electrophilic substitution, nucleophilic addition, and coupling reactions. Common reagents used in these reactions include potassium hydroxide, oxalyl dichloride, and hydrazine hydrate . The major products formed from these reactions are often intermediates for further synthesis of biologically active compounds .
Aplicaciones Científicas De Investigación
3-Iodo-1H-indole-7-carbonitrile has significant applications in scientific research, particularly in the development of protein kinase inhibitors . Protein kinases are enzymes that transfer phosphate groups to the hydroxyl functions of serine, threonine, or tyrosine residues of their substrates. The hyperactivity of protein kinases is involved in many human tumor diseases, making inhibitors of these enzymes valuable in cancer treatment . Additionally, this compound is used in the synthesis of various biologically active structures, including those with antiviral, anticancer, and anti-inflammatory properties .
Mecanismo De Acción
The mechanism of action of 3-iodo-1H-indole-7-carbonitrile involves its interaction with protein kinases. The indole core of the compound interacts with amino acids in the ATP binding pocket of the targeted protein kinase, inhibiting its activity . This interaction can involve halogen bonds, which enhance the binding affinity and specificity of the compound . By inhibiting protein kinases, this compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparación Con Compuestos Similares
Similar compounds to 3-iodo-1H-indole-7-carbonitrile include other indole derivatives such as 1H-indole-3-carbaldehyde and 7-iodo-1H-indole-3-carbonitrile . These compounds share the indole core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution at the 3 and 7 positions, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
3-iodo-1H-indole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENBFMERQCASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)
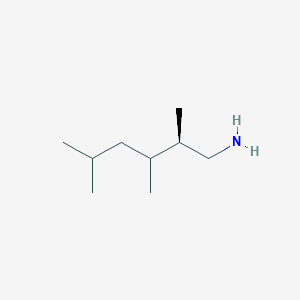

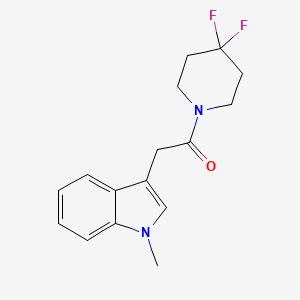
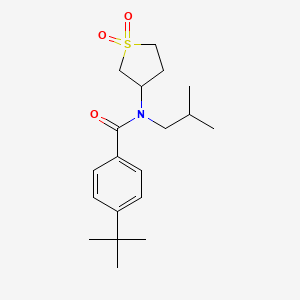
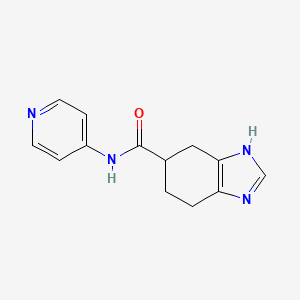
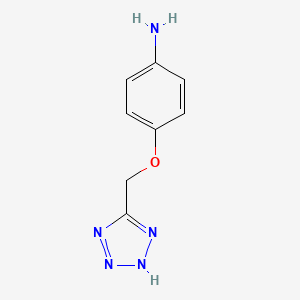
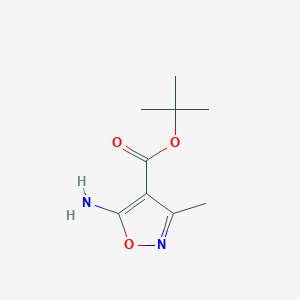
![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)
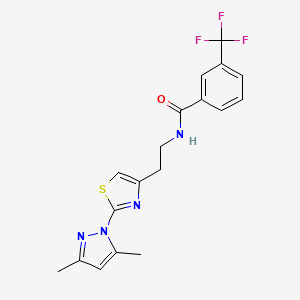
![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)
![5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2691734.png)
